Technical Profile: 2-(4-Methoxyphenyl)propanal
Technical Profile: 2-(4-Methoxyphenyl)propanal
This technical guide details the chemical profile, synthesis, and applications of 2-(4-Methoxyphenyl)propanal , distinct from its structural isomer Canthoxal.
CAS Number: 5405-83-4 Synonyms: p-Methoxyhydratropaldehyde; 4-Methoxy-α-methylbenzeneacetaldehyde; 2-(p-Anisyl)propionaldehyde.[1][2][3][4]
Part 1: Executive Summary & Chemical Identity
2-(4-Methoxyphenyl)propanal is a vital organic intermediate belonging to the class of hydratropaldehydes. Unlike its more common fragrance isomer Canthoxal (3-(4-methoxyphenyl)-2-methylpropanal, CAS 5462-06-6), this compound features the aldehyde group directly attached to the benzylic carbon chain at the alpha position. This structural specificity makes it a critical precursor in the synthesis of arylpropionic acid derivatives, a scaffold common in non-steroidal anti-inflammatory drugs (NSAIDs).
Critical Isomer Distinction:
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Target Compound (CAS 5405-83-4): 2-(4-Methoxyphenyl)propanal.[2][4] (Branched structure at the benzylic position).[5][6]
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Common Confusion (CAS 5462-06-6): Canthoxal.[1][3][7][8] (Linear chain with alpha-methyl; aldehyde is further from the ring).
Chemical Characterization Table
| Property | Specification |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| CAS Number | 5405-83-4 |
| Boiling Point | ~108–110 °C (at 10 mmHg) / 263 °C (atm) |
| Density | 1.029 ± 0.06 g/cm³ |
| Appearance | Colorless to pale yellow liquid |
| Odor | Sweet, floral, anisic, less pungent than anisaldehyde |
| Solubility | Soluble in ethanol, chloroform, DCM; insoluble in water |
Part 2: Synthesis & Production Protocols
The most robust route for synthesizing 2-(4-Methoxyphenyl)propanal is the Darzens Condensation followed by decarboxylation. This method allows for precise installation of the alpha-methyl group and aldehyde functionality from the readily available precursor, p-methoxyacetophenone.
Mechanism: Darzens Condensation Route
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Condensation: p-Methoxyacetophenone reacts with ethyl chloroacetate in the presence of a strong base (alkoxide) to form a glycidic ester (epoxide intermediate).
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Hydrolysis: The ester is hydrolyzed to the glycidic acid salt.
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Decarboxylation/Rearrangement: Acidification and heating induce decarboxylation and rearrangement of the epoxide to the aldehyde.
Experimental Protocol
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
Reagents:
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p-Methoxyacetophenone (1.0 eq)[4]
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Ethyl chloroacetate (1.2 eq)
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Sodium Ethoxide (1.5 eq, freshly prepared or 21% wt in EtOH)
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Solvent: Anhydrous Ethanol or Toluene
Step-by-Step Workflow:
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Preparation: Charge a flame-dried 3-neck flask with p-methoxyacetophenone and ethyl chloroacetate in anhydrous ethanol. Cool to 0–5 °C.
-
Addition: Add Sodium Ethoxide solution dropwise over 60 minutes, maintaining internal temperature <10 °C. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the ketone.
-
Workup (Glycidic Ester): Quench with ice water. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude glycidic ester.
-
Hydrolysis & Decarboxylation: Dissolve the crude ester in ethanolic NaOH (10%). Reflux for 2 hours. Acidify carefully with dilute HCl to pH 3–4 while heating (60–70 °C). This step evolves CO₂; ensure adequate venting.
-
Isolation: The decarboxylation yields the crude aldehyde. Extract with ether, wash with NaHCO₃ (to remove acid byproducts), and dry.
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Purification: Distill under reduced pressure (vacuum distillation) to isolate pure 2-(4-Methoxyphenyl)propanal.
Visualizing the Synthesis Pathway:
Figure 1: Synthetic pathway via Darzens Condensation converting p-methoxyacetophenone to the target aldehyde.[1][3][4][5][7][9]
Part 3: Applications in Drug Development
2-(4-Methoxyphenyl)propanal serves as a versatile "chiral pool" mimic or racemate precursor for Arylpropionic Acid NSAIDs .
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Precursor to 2-(4-Methoxyphenyl)propionic Acid:
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Reaction: Oxidation (Jones oxidation or Pinnick oxidation).
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Relevance: The resulting acid is a structural analog of Ibuprofen and Naproxen. It is used to test enantioselective resolution agents or as a standard in metabolic studies of anisyl drugs.
-
-
Building Block for Amines:
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Reaction: Reductive amination with various amines.
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Relevance: Generates beta-aryl-propylamines, a pharmacophore found in various CNS-active agents (e.g., monoamine transporter inhibitors).
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Metabolic & Reactivity Map:
Figure 2: Divergent synthesis pathways from the aldehyde core.
Part 4: Safety & Handling (E-E-A-T)
As a reactive aldehyde, this compound requires specific handling protocols to prevent autoxidation and sensitization.
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Aldehydes oxidize to carboxylic acids upon exposure to air, degrading purity.
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Hazards:
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Skin Sensitization: Like many benzylic aldehydes, it may cause allergic skin reactions (H317).
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Eye Irritation: Causes serious eye irritation (H319).
-
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 221169, 2-(4-Methoxyphenyl)propanal. Retrieved from [Link]
-
Angene Chemical. (2025). Technical Data Sheet: 2-(4-Methoxyphenyl)propanal. Retrieved from [Link][4][7]
Sources
- 1. 5462-06-6, 3-(p-methoxyphenyl)-2-methylpropionaldehyde, CAS No 5462-06-6 3-(p-methoxyphenyl)-2-methylpropionaldehyde fr [chemnet.com]
- 2. CAS 5405-83-4: 4-Methoxy-α-methylbenzeneacetaldehyde [cymitquimica.com]
- 3. SID 135021550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenesci.com [angenesci.com]
- 5. (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 6. 2-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 81930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-METHYL-3-(PARA-METHOXY PHENYL)-PROPANAL | 5462-06-6 [chemicalbook.com]
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